N1-(3,4-dimethylphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
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Description
N1-(3,4-dimethylphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide, also known as DMPEOA, is a synthetic compound that has been widely used in scientific research. DMPEOA belongs to the family of oxalamide derivatives and has been reported to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis Methodologies
- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, demonstrating a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, showcasing the versatility of oxalamides in synthetic organic chemistry (Mamedov et al., 2016).
Catalysis
- Oxalamide derivatives have been explored as effective ligands for copper-catalyzed coupling reactions, indicating their potential as catalysts in the formation of complex organic molecules. This research highlights the role of specific oxalamide derivatives in facilitating chemical transformations (Chen et al., 2023).
Ligand Chemistry
- The study of Cu(I) complexes with heteroscorpionate ligands related to the oxalamide structure has provided evidence for dimer-monomer equilibria, contributing to our understanding of the structural and electronic properties of copper complexes. This research adds to the knowledge base of metal-ligand interaction dynamics (Gennari et al., 2008).
properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-11-5-7-14(9-12(11)2)20-18(22)17(21)19-10-15(23-4)16-8-6-13(3)24-16/h5-9,15H,10H2,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZSMVBZRIQLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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